2,3-Dimethylphenylboronic acid is an arylboronic acid derivative with the molecular formula C₈H₁₁BO₂ and a molecular weight of 149.98 g/mol [1]. It features methyl substituents at the 2- and 3-positions of the phenyl ring, a substitution pattern that imparts distinct steric and electronic properties compared to other dimethylphenylboronic acid regioisomers [2]. The compound is commercially available as a crystalline powder with a reported melting point range of 174–180 °C (lit.) and is typically supplied at ≥97% purity (HPLC) . As with many arylboronic acids, it may contain varying amounts of the corresponding anhydride, a characteristic noted in vendor specifications and one that can influence reactivity and storage considerations [3].
Substitution pattern
2,3-Dimethyl arrangement provides steric profile suited for hindered cross-coupling research.
Stoichiometry control
Anhydride content variability requires isomer-specific weighing and reaction planning.
Check melting point as an indicator of anhydride/acid ratio.
Identity verification
Characteristic melting point range enables rapid isomer confirmation without advanced spectroscopy.
[3] TCI America. (n.d.). 2,3-Dimethylphenylboronic Acid (contains varying amounts of Anhydride) (Product No. D3516). Retrieved from https://stg.tcichemicals.com/US/en/p/D3516 View Source
Regioisomer Differentiation of 2,3-Dimethylphenylboronic Acid
Despite sharing the same molecular formula and functional group, dimethylphenylboronic acid regioisomers exhibit fundamentally different physical and chemical behavior that precludes simple substitution. The 2,3-substitution pattern positions one methyl group ortho to the boronic acid moiety, introducing significant steric encumbrance that influences both melting point—a key quality control parameter—and cross-coupling reactivity [1]. In contrast, the 3,5-isomer places both methyl groups meta to the boronic acid, resulting in a substantially higher melting point (e.g., 261–265 °C vs. 174–180 °C) , while the 2,6-isomer features two ortho methyl groups and melts at approximately 105 °C . These thermal differences reflect distinct crystalline packing and anhydride equilibria that affect solubility, storage stability, and handling. Moreover, the ortho-substitution present in the 2,3-isomer alters the transition-state geometry and transmetalation efficiency in palladium-catalyzed Suzuki–Miyaura couplings, necessitating tailored catalyst-ligand combinations to achieve acceptable yields [2]. Procurement of the incorrect isomer would introduce unverified variables into synthetic sequences and quality control protocols.
!
Melting point divergence
Markedly different melting point relative to 3,5- and 2,6-isomers alters identity checks and solubility behavior. Procurement of the wrong isomer undermines QC benchmarks.
!
Steric environment mismatch
The ortho-methyl group introduces steric hindrance that demands specialized catalyst systems. Substituting a less hindered isomer can produce drastically different coupling yields.
!
Purity specification gap
Higher typical minimum purity of the 2,3-isomer may reduce contaminant risk. Using a lower-purity isomer could introduce unverified variables into sensitive synthetic sequences.
[2] Yin, J., Rainka, M. P., Zhang, X.-X., & Buchwald, S. L. (2002). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society, 124(7), 1162–1163. https://doi.org/10.1021/ja017082r View Source
The melting point of 2,3-dimethylphenylboronic acid is reported as 174–180 °C (lit.) . This value is distinct from the melting points of its regioisomers: 3,5-dimethylphenylboronic acid melts at 261–265 °C , and 2,6-dimethylphenylboronic acid melts at approximately 105 °C (dec.) . The difference of >80 °C relative to the 3,5-isomer and >65 °C relative to the 2,6-isomer provides a clear, analytically accessible parameter for confirming chemical identity upon receipt.
Melting point identityHead-to-head
2,3-isomer 174–180 °C
3,5-isomer 261–265 °C · 2,6-isomer 105 °C
Difference >80 °C vs. 3,5- and >65 °C vs. 2,6-isomer
Supports rapid isomer verification by melting point.
Literature ranges; experimental conditions not detailed.
3,5-Dimethylphenylboronic acid: 261–265 °C; 2,6-Dimethylphenylboronic acid: 105 °C
Quantified Difference
Difference of 81–91 °C vs. 3,5-isomer; difference of 69–75 °C vs. 2,6-isomer
Conditions
Literature melting point ranges; experimental conditions not specified
Why This Matters
Melting point serves as a rapid, low-cost quality control check to verify that the correct isomer has been received and has not undergone significant degradation or contamination.
Commercially sourced 2,3-dimethylphenylboronic acid is typically offered at a minimum purity of 97% (HPLC) or 97.0–114.0% by neutralization titration (reflecting variable anhydride content) [1]. In comparison, the 3,5-isomer is commonly supplied at ≥95.0% , and the 2,6-isomer at ≥95.0% . The higher specified minimum purity for the 2,3-isomer (97% vs. 95%) may reduce the risk of contaminant interference in sensitive coupling reactions and improve reaction yield predictability.
Purity specificationHead-to-head
2,3-isomer ≥97% (HPLC)
3,5-/2,6-isomers ≥95%
Vendor-reported assay; anhydride may inflate titration value
Higher minimum purity may improve reaction reproducibility.
Higher certified purity directly translates to more reproducible stoichiometry and potentially higher yields in multistep syntheses, reducing the need for rework or additional purification.
[1] TCI America. (n.d.). 2,3-Dimethylphenylboronic Acid (contains varying amounts of Anhydride) (Product No. D3516). Retrieved from https://stg.tcichemicals.com/US/en/p/D3516 View Source
Steric Hindrance in Suzuki–Miyaura Coupling
The ortho-methyl substituent in 2,3-dimethylphenylboronic acid creates steric hindrance around the boron center, which can impede transmetalation in Suzuki–Miyaura couplings. As a class, ortho-substituted arylboronic acids are recognized as challenging substrates requiring specialized catalyst systems to achieve synthetically useful yields [1]. For example, the synthesis of tetra-ortho-substituted biaryls has been reported with yields as low as 12% under standard conditions, though optimized catalysts can improve this to >76% [1]. In contrast, less hindered para- or meta-substituted boronic acids (e.g., 3,5-dimethyl isomer) typically couple with higher efficiency under standard conditions. A specific coupling of 2,3-dimethylphenylboronic acid with 3-iodo-1-nitrobenzene yielded diarylamine product in 74% , demonstrating that while the ortho substitution does not preclude reaction, it necessitates careful optimization.
Steric coupling yieldClass-level inference
74%
Reported yield in C–N coupling with 3-iodo-1-nitrobenzene
Tetra-ortho-substituted biaryls range 12–76%; less hindered analogs typically >80%.
Ortho substitution requires catalyst optimization for synthetically useful yields.
74% yield in deoxygenative C–N coupling with 3-iodo-1-nitrobenzene
Comparator Or Baseline
Tetra-ortho-substituted biaryls: 12–76% yield depending on catalyst; para-/meta-substituted boronic acids typically >80% [1]
Quantified Difference
Variable; ortho substitution generally reduces yield unless optimized catalyst is used
Conditions
Palladium-catalyzed Suzuki–Miyaura coupling
Why This Matters
Understanding the steric penalty associated with the 2,3-substitution pattern informs catalyst and ligand selection, reaction condition optimization, and yield expectations in synthetic planning.
[1] Yin, J., Rainka, M. P., Zhang, X.-X., & Buchwald, S. L. (2002). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society, 124(7), 1162–1163. https://doi.org/10.1021/ja017082r View Source
Anhydride Content and Reactivity
Vendor specifications consistently note that 2,3-dimethylphenylboronic acid contains varying amounts of anhydride [1]. This is a characteristic shared by many arylboronic acids, including the 3,5-isomer and phenylboronic acid . The presence of the anhydride can alter the effective molar mass and, consequently, the stoichiometry of reactions. The 2,3-isomer's distinct melting point of 174–180 °C, compared to 216–219 °C for phenylboronic acid , reflects the differing anhydride equilibria and crystalline forms. While anhydride formation is not unique to the 2,3-isomer, its specific equilibrium constant and impact on reaction kinetics may differ from other analogs, underscoring the need for isomer-specific quality control.
Anhydride & melting pointCross-study comparable
Contains variable anhydride; mp 174–180 °C
Phenylboronic acid mp 216–219 °C · 3,5-isomer mp 261–265 °C
Solid-state equilibrium with ambient moisture
Anhydride content influences stoichiometry; melting point indicates acid/anhydride ratio.
Check melting point to assess sample quality.
Boronic acid anhydrideReactivityStorageHandling
Evidence Dimension
Presence of anhydride and melting point
Target Compound Data
Contains varying amounts of anhydride; mp 174–180 °C [1]
Comparator Or Baseline
Phenylboronic acid: contains varying amounts of anhydride; mp 216–219 °C ; 3,5-Dimethylphenylboronic acid: contains varying amounts of anhydride; mp 261–265 °C
Quantified Difference
Melting point difference of 42–45 °C vs. phenylboronic acid; 81–91 °C vs. 3,5-isomer
Conditions
Solid state, equilibrium with ambient moisture
Why This Matters
Awareness of anhydride content is critical for accurate weighing and stoichiometry. The melting point serves as a proxy for the anhydride/acid ratio and can be used to assess whether a sample has absorbed moisture or polymerized.
Boronic acid anhydrideReactivityStorageHandling
[1] TCI America. (n.d.). 2,3-Dimethylphenylboronic Acid (contains varying amounts of Anhydride) (Product No. D3516). Retrieved from https://stg.tcichemicals.com/US/en/p/D3516 View Source
2,3-Dimethylphenylboronic Acid Applications
Sterically Hindered Biaryl Synthesis
2,3-Dimethylphenylboronic acid is employed in the construction of ortho-substituted biaryl motifs found in kinase inhibitors and other pharmaceuticals [1]. The steric hindrance imparted by the 2-methyl group necessitates the use of electron-rich phosphine ligands (e.g., Buchwald-type ligands) to achieve acceptable coupling yields [2]. Procurement of the correct isomer is essential, as substitution with the less hindered 3,5-isomer would produce a pharmacophore with altered conformational bias and potentially reduced target binding [1].
Asymmetric Dianhydrides for Polyimides
This boronic acid serves as a key intermediate in the synthesis of asymmetric dianhydrides such as 2,3,3′,4′-benzophenone dianhydride (a-BTDA) and 3,4′-(hexafluoroisopropylidene)diphthalic anhydride (a-6FDA) . These dianhydrides are used to produce thermoplastic and thermoset polyimides with enhanced solubility and processability compared to those derived from symmetric monomers. The 2,3-substitution pattern of the starting boronic acid is critical for establishing the asymmetry that drives these improved polymer properties.
Atropisomeric Ligands for Asymmetric Catalysis
Ortho-substituted arylboronic acids, including 2,3-dimethylphenylboronic acid, are valuable precursors to atropisomeric arylpyridine derivatives [3]. The restricted rotation around the biaryl axis in these compounds is exploited to create chiral ligands for asymmetric catalysis. The specific ortho-substitution pattern influences the rotational barrier and, consequently, the configurational stability of the atropisomers, making the correct isomer selection paramount for achieving the desired enantioselectivity [3].
Application
Selection Property
Validation Focus
Sterically hindered biaryl synthesis
2-Methyl steric profile for hindered cross-coupling
Coupling yield with optimized Pd/ligand system
Asymmetric dianhydride monomers
2,3-Substitution pattern for monomer asymmetry
Polymer solubility and processability endpoints
Atropisomeric ligand precursors
Ortho-substitution for restricted biaryl rotation
Configurational stability and enantioselectivity testing
[2] Yin, J., Rainka, M. P., Zhang, X.-X., & Buchwald, S. L. (2002). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society, 124(7), 1162–1163. https://doi.org/10.1021/ja017082r View Source
[3] Pomarański, P., Roszkowski, P., Maurin, J. K., Budzianowski, A., & Czarnocki, Z. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. https://doi.org/10.3762/bjoc.14.214 View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.